molecular formula C17H17NO4 B1668354 Carbobenzoxyphenylalanine CAS No. 1161-13-3

Carbobenzoxyphenylalanine

Cat. No. B1668354
CAS RN: 1161-13-3
M. Wt: 299.32 g/mol
InChI Key: RRONHWAVOYADJL-HNNXBMFYSA-N
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Description

Carbobenzoxyphenylalanine, also known as Z-Phe-OH or N-CBZ-L-PHENYLALANINE, is a compound with the molecular formula C17H17NO4 . It has a molecular weight of 299.32 g/mol .


Molecular Structure Analysis

The IUPAC name for Carbobenzoxyphenylalanine is (2 S )-3-phenyl-2- (phenylmethoxycarbonylamino)propanoic acid . The InChIKey is RRONHWAVOYADJL-HNNXBMFYSA-N . The compound has a 2D and 3D structure that can be found in databases like PubChem .


Physical And Chemical Properties Analysis

Carbobenzoxyphenylalanine is a white amorphous powder . It has a melting point of 85-88°C and a boiling point of 511.5°C at 760 mmHg . The compound’s flash point is 263.1°C .

Scientific Research Applications

1. Enzyme Activity and Inhibition Studies

Carbobenzoxyphenylalanine has been investigated in the context of its interactions with various enzymes. A study by Bartlett, Spear, and Jacobsen (1982) explored its role as a substrate and inhibitor of carboxypeptidase A (CPA). This research sheds light on the molecular dynamics of enzyme-substrate interactions and contributes to our understanding of enzymatic processes and potential therapeutic applications (Bartlett, Spear, & Jacobsen, 1982).

2. Studies on Enzymatic Pathways

The compound has also been studied in the context of its role in enzymatic pathways, particularly those involving phenylalanine. For example, research on phenylalanine hydroxylase deficiency, a disorder affecting phenylalanine metabolism, provides insights into metabolic diseases and their management. This type of research is essential for developing treatments for metabolic disorders (Mitchell, Trakadis, & Scriver, 2011).

3. Chemical Synthesis and Reaction Studies

Carbobenzoxyphenylalanine has been a subject of interest in studies focusing on chemical synthesis and reactions. For instance, its role in the synthesis of specific amino acid derivatives and the study of their reactions provides valuable insights into organic chemistry and the synthesis of novel compounds, which can have broad applications in medicine and industry (Carlton & Yanofsky, 1962).

4. Pharmaceutical Applications and Drug Development

Research involving carbobenzoxyphenylalanine often intersects with pharmaceutical science, particularly in the development of new drugs and therapeutic agents. Understanding how this compound interacts with various biological molecules can lead to the development of new medications or therapeutic strategies (O’Flaherty, Showell, Kreutzer, Ward, & Becker, 1978).

5. Biophysical and Biochemical Research

Studies on carbobenzoxyphenylalanine contribute to our understanding of biophysical and biochemical processes. Its use in various experimental setups helps in deciphering complex biological mechanisms, which is crucial for advancements in biochemistry and biophysics (Gross, Gafford, & Tatum, 1956).

Safety And Hazards

Carbobenzoxyphenylalanine is considered harmful. It poses a possible risk of impaired fertility . It is irritating to eyes, respiratory system, and skin . It is also harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Carbobenzoxyphenylalanine has been used in the self-assembly of modified aromatic amino acids to form well-defined morphologies such as fibers, spherical, and flower-like self-assembled structures . This provides an important avenue for the simple fabrication and design of novel materials with immense applications .

properties

IUPAC Name

(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRONHWAVOYADJL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151276
Record name Carbobenzoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbobenzoxyphenylalanine

CAS RN

1161-13-3
Record name Benzyloxycarbonyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbobenzoxyphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001161133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbobenzoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-3-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

82 mmol (13.9 g) of benzyl chloroformate and 20 ml of 4M aqueous sodium hydroxide are added over a period of 30 minutes to a solution, cooled to 0° C., of 80 mmol (13.2 g) of phenylalanine in 20 ml of 4M aqueous sodium hydroxide. The solution returns to room temperature during a period of 1 hour. The reaction mixture is extracted with ether. The aqueous phase is rendered acidic to pH=2 with a dilute hydrochloric acid solution. The precipitate that forms is filtered off and washed to yield the expected compound.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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